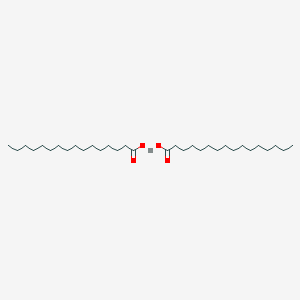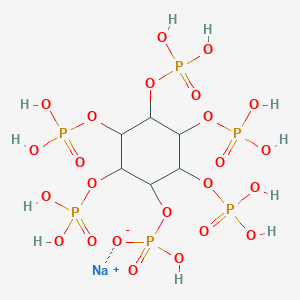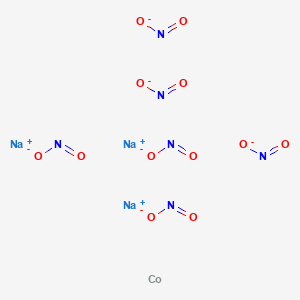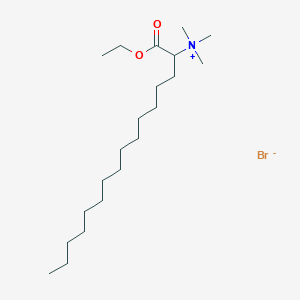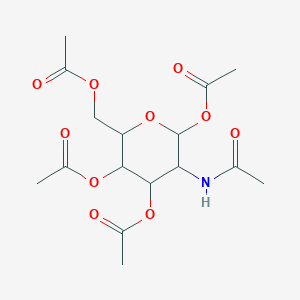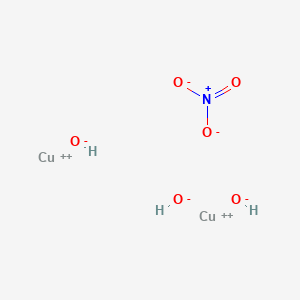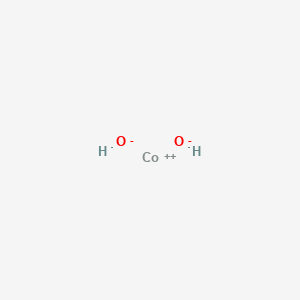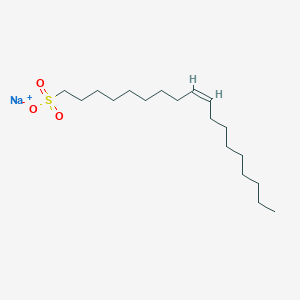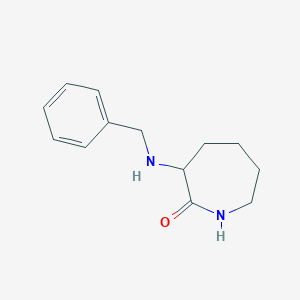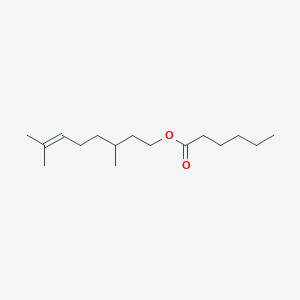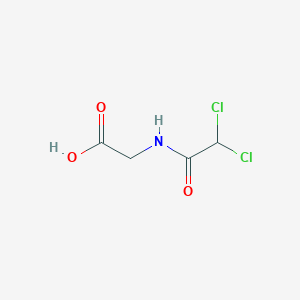
n-(Dichloroacetyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dichloroacetyl)glycine (DAG) is a synthetic compound that has been widely used in scientific research for its unique properties. It is a derivative of glycine, an amino acid that is found in many proteins and plays a crucial role in the human body. DAG has been synthesized using various methods, and its mechanism of action has been extensively studied. In
作用機序
N-(Dichloroacetyl)glycine acts as an inhibitor of glycine transporters, which are responsible for the uptake of glycine into cells. By inhibiting glycine transporters, n-(Dichloroacetyl)glycine increases the extracellular concentration of glycine, which can affect the activity of NMDA receptors. NMDA receptors are activated by the binding of glycine and glutamate, another neurotransmitter. The activation of NMDA receptors is involved in many physiological processes, including synaptic plasticity, learning, and memory.
生化学的および生理学的効果
N-(Dichloroacetyl)glycine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the uptake of glycine by neurons, which can affect the activity of NMDA receptors. Physiologically, it has been shown to enhance the activity of NMDA receptors, which can affect synaptic plasticity, learning, and memory. Additionally, it has been shown to have anticonvulsant effects, which may be related to its ability to modulate NMDA receptor activity.
実験室実験の利点と制限
N-(Dichloroacetyl)glycine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying glycine transporters and NMDA receptors. Additionally, it has been shown to have anticonvulsant effects, which may be useful for studying epilepsy.
However, n-(Dichloroacetyl)glycine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its effects on NMDA receptors may be complex, as it can affect both the glycine and glutamate binding sites. This complexity may make it difficult to interpret results from experiments using n-(Dichloroacetyl)glycine.
将来の方向性
There are several future directions for research on n-(Dichloroacetyl)glycine. One direction is the development of new drugs that target glycine transporters or NMDA receptors. n-(Dichloroacetyl)glycine may provide a useful starting point for drug development, as it has a well-defined mechanism of action and has been shown to have anticonvulsant effects.
Another direction is the investigation of the role of glycine transporters and NMDA receptors in neurological disorders, such as epilepsy and Alzheimer's disease. n-(Dichloroacetyl)glycine may provide a useful tool for studying these disorders, as it can modulate the activity of these receptors.
Finally, the development of new methods for synthesizing n-(Dichloroacetyl)glycine may improve its solubility and purity, which can make it more useful for lab experiments. New methods may also provide insights into the mechanism of action of n-(Dichloroacetyl)glycine and its effects on NMDA receptors.
合成法
N-(Dichloroacetyl)glycine can be synthesized using different methods, but the most common one is the reaction between glycine and dichloroacetyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields n-(Dichloroacetyl)glycine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(Dichloroacetyl)glycine has been used in various scientific research applications, including the study of neurotransmitter systems, the development of new drugs, and the investigation of metabolic pathways. It has been shown to inhibit the uptake of glycine by neurons, which can affect the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in many physiological processes, including learning and memory, and are a target for drug development.
特性
CAS番号 |
15102-51-9 |
|---|---|
製品名 |
n-(Dichloroacetyl)glycine |
分子式 |
C4H5Cl2NO3 |
分子量 |
185.99 g/mol |
IUPAC名 |
2-[(2,2-dichloroacetyl)amino]acetic acid |
InChI |
InChI=1S/C4H5Cl2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9) |
InChIキー |
OANZIWQVCBABCH-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NC(=O)C(Cl)Cl |
正規SMILES |
C(C(=O)O)NC(=O)C(Cl)Cl |
その他のCAS番号 |
15102-51-9 |
同義語 |
2-[(2,2-dichloroacetyl)amino]acetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



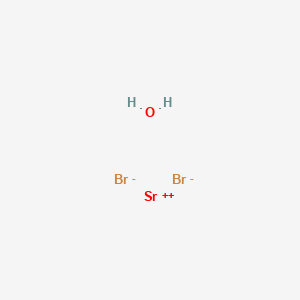
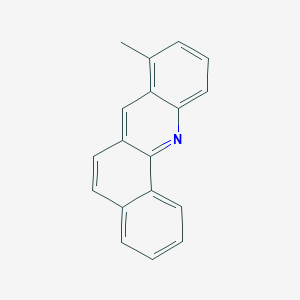
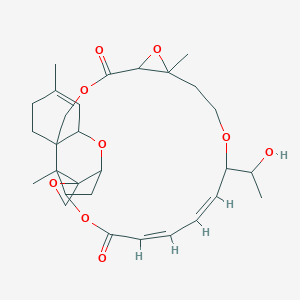
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
